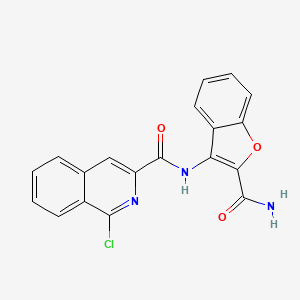
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide, also known as CBIQ, is a small molecule with a unique chemical structure. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
A notable application of compounds related to N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide involves their antimicrobial and antitubercular activities. Research has demonstrated the synthesis and evaluation of various derivatives with benzofuran, quinoline, and carboxamide moieties showing promising antibacterial and antitubercular effects. These compounds were tested against pathogenic strains like Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, indicating their potential in developing new therapeutic agents against bacterial infections and tuberculosis (Idrees et al., 2019), (Rao & Subramaniam, 2015).
Synthesis and Characterization of Derivatives
The synthesis and characterization of novel series of derivatives integrating benzofuran with other organic structures such as quinoline and carboxamide have been extensively studied. These studies not only provide insights into the chemical properties of these compounds but also lay the groundwork for further exploration of their biological activities. Such research efforts involve elaborate synthetic procedures to access these derivatives, demonstrating their chemical versatility and potential application in medicinal chemistry (Oschmann et al., 2019), (Oschmann et al., 2020).
Anticonvulsant Properties
Another significant application involves the evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents. Studies have synthesized and tested various derivatives for their effectiveness in preventing seizures, showing promising results in maximal electroshock induced seizures (MES) models in mice. These findings indicate the potential of these compounds in developing new anticonvulsant drugs, contributing to the broader scope of neurological disorder treatment (Shakya et al., 2016).
Cholinesterase Inhibitory Activity
Compounds derived from benzofuran-2-carboxamide also display significant cholinesterase inhibitory activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. The synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives and their evaluation as cholinesterase inhibitors have shown potent inhibitory effects, underscoring their therapeutic potential in neurodegenerative disease management (Abedinifar et al., 2018).
Propiedades
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-17-11-6-2-1-5-10(11)9-13(22-17)19(25)23-15-12-7-3-4-8-14(12)26-16(15)18(21)24/h1-9H,(H2,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHGQCSTGFZDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)
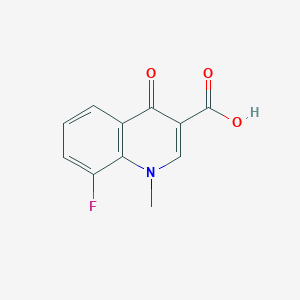
![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)
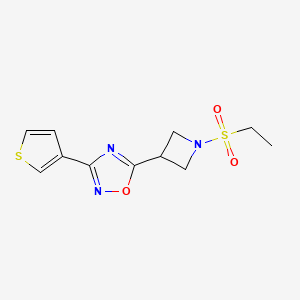
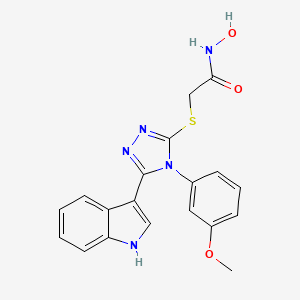
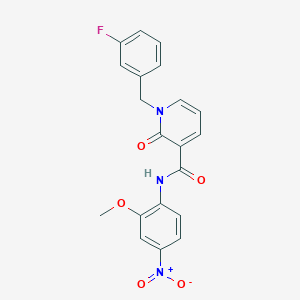
![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)
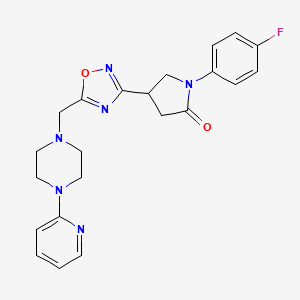
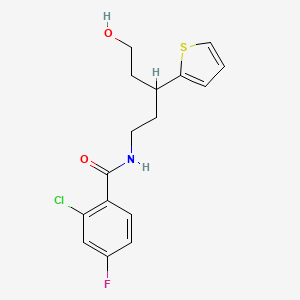
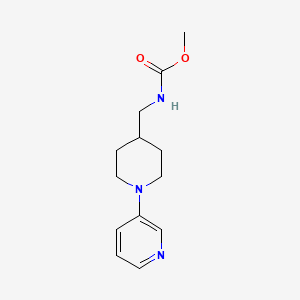
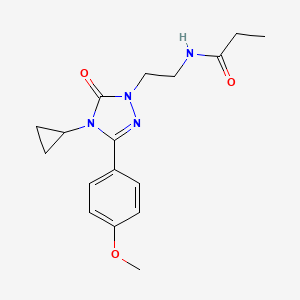
![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)